![molecular formula C4H6N2O2 B2380141 3-(Trideuteriomethyl)imidazolidine-2,4-dione CAS No. 1628797-61-4](/img/structure/B2380141.png)
3-(Trideuteriomethyl)imidazolidine-2,4-dione
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Overview
Description
3-(Trideuteriomethyl)imidazolidine-2,4-dione, also known as TMI, is a stable isotope-labeled compound that has gained significant attention in scientific research. It is a cyclic urea derivative and is widely used as a tracer for metabolic studies. TMI is a deuterated analog of thymine, which makes it an ideal candidate for metabolic labeling studies.
Scientific Research Applications
Anticonvulsant Activity
Imidazolidine-2,4-dione derivatives have been investigated for their anticonvulsant properties . In silico molecular docking studies revealed that certain synthesized compounds exhibit strong binding affinity toward the Voltage-Gated Sodium Channel Inner Pore (VGCIP). Notably, molecules 5c, 7, 9, and 10 demonstrated promising anticonvulsant potential. Further experimental validation is necessary to confirm their efficacy.
Antibacterial Properties
The same derivatives were also evaluated for antibacterial activity. Using ligand–protein molecular docking calculations, researchers assessed their interaction with bacterial proteins. Compound 10 displayed efficient antibacterial activity against Gram-positive bacteria (B. anthracis and S. aureus), while compounds 4a and 7 exhibited activity against Gram-negative bacteria (E. coli and P. aeruginosa). Experimental validation supported these findings .
Molecular Modeling Studies
Imidazolidine-2,4-dione derivatives have been widely used in molecular modeling studies. Researchers can explore their interactions with various biological targets, including enzymes, receptors, and transporters. Such studies provide insights into their binding modes and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 3-(Trideuteriomethyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the anticonvulsant and antibacterial activities of the compound .
Mode of Action
The compound interacts with its targets through molecular docking . In the case of VGCIP, the compound binds to the channel, leading to a higher binding affinity . For bacterial proteins, the compound interacts with the active sites of the proteins .
Biochemical Pathways
The compound affects the biochemical pathways related to convulsion and bacterial infection. By binding to the VGCIP, it can potentially alter the function of the sodium channels, which are involved in the generation and transmission of electrical signals in neurons . This can lead to the suppression of abnormal neuronal activity, thereby exerting an anticonvulsant effect . On the other hand, by interacting with bacterial proteins, the compound can inhibit the growth of bacteria, thereby exerting an antibacterial effect .
Result of Action
The molecular and cellular effects of the compound’s action include the potential suppression of abnormal neuronal activity due to its anticonvulsant activity . Additionally, the compound may inhibit the growth of bacteria, contributing to its antibacterial activity .
properties
IUPAC Name |
3-(trideuteriomethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQQHYDUINOMDG-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)CNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trideuteriomethyl)imidazolidine-2,4-dione |
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